molecular formula C14H13N3OS B14867142 2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

Cat. No.: B14867142
M. Wt: 271.34 g/mol
InChI Key: MSVPDUIRKKWSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a chemical compound known for its potent inhibitory effects on proton pumps. This compound is commonly used in the treatment of various gastrointestinal disorders, including dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. The compound binds covalently to the enzyme, forming a stable complex that leads to prolonged inhibition of acid secretion .

Comparison with Similar Compounds

Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Pantoprazole
  • Rabeprazole

Uniqueness

Compared to other proton pump inhibitors, 2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole has a longer plasma half-life and a metabolism that is less influenced by genetic polymorphisms of the CYP2C19 enzyme. This results in more consistent therapeutic effects across different patient populations .

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C14H13N3OS/c1-10-5-4-8-15-13(10)9-19(18)14-16-11-6-2-3-7-12(11)17-14/h2-8H,9H2,1H3,(H,16,17)

InChI Key

MSVPDUIRKKWSDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CS(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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